1-(1-Pyrenyl)ethanol

Description

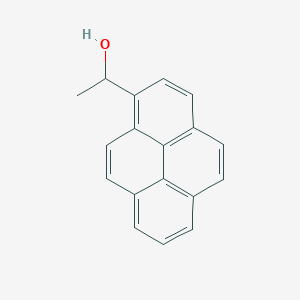

Structure

3D Structure

Properties

IUPAC Name |

1-pyren-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-11,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCWFVPSUMBNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984435 | |

| Record name | 1-(Pyren-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65954-42-9 | |

| Record name | 1-Pyrenemethanol, α-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65954-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Pyrenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065954429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyren-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(1-Pyrenyl)ethanol from 1-Pyrenecarboxaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(1-Pyrenyl)ethanol, a valuable fluorescent alcohol, via the reduction of 1-pyrenecarboxaldehyde. Tailored for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of the transformation, justifies critical experimental choices, and presents a robust, field-tested protocol. The primary focus is on the selective reduction using sodium borohydride, a method prized for its efficiency, mild conditions, and operational simplicity. The guide further includes comprehensive analytical characterization of the target molecule, advanced considerations for chiral synthesis, and a complete, verifiable list of references to ground the presented science in authoritative literature.

Introduction and Strategic Overview

This compound is a chiral aromatic alcohol that has garnered significant interest within the scientific community. Its core pyrene moiety imparts intense fluorescence with a long excited-state lifetime, making it an exceptional building block for creating sophisticated molecular probes, chemosensors for environmental and biological metal ion detection, and as a metabolite in toxicological studies.[1][2] The synthesis of this compound is a foundational step for these advanced applications.

The most direct and efficient synthetic route to this compound is the chemical reduction of its corresponding aldehyde, 1-pyrenecarboxaldehyde. This transformation represents a classic example of converting a carbonyl group to a primary alcohol. While several reductive strategies exist, this guide will focus on the most practical and widely adopted method in a laboratory setting: reduction by sodium borohydride (NaBH₄).

The Causality of Reagent Selection:

-

Sodium Borohydride (NaBH₄): This reagent is the workhorse for aldehyde and ketone reductions in organic synthesis.[3] Its selection is a deliberate choice rooted in its chemoselectivity. NaBH₄ is a mild reducing agent, potent enough to reduce the aldehyde carbonyl but generally inert towards more stable functional groups like esters, amides, and, critically, the aromatic pyrene rings.[3][4] This prevents unwanted side reactions, such as the hydrogenation of the polycyclic aromatic system, which could occur with more powerful reducing agents or harsher catalytic hydrogenation conditions.[5][6]

-

Alternative Methods (Considered and Dismissed for this Core Protocol):

-

Lithium Aluminum Hydride (LiAlH₄): While highly effective, LiAlH₄ is pyrophoric and reacts violently with protic solvents (like water and alcohols). Its high reactivity offers no significant advantage over NaBH₄ for this specific transformation and introduces unnecessary operational hazards and complexity.

-

Catalytic Hydrogenation: This method, often employing catalysts like Palladium on Carbon (Pd/C) with hydrogen gas, is a powerful industrial technique.[7] However, it requires specialized pressure equipment and carries the risk of over-reducing the pyrene aromatic system, especially under elevated temperatures and pressures, leading to a loss of the desired photophysical properties.[5][6]

-

Therefore, the sodium borohydride pathway represents the optimal balance of reactivity, safety, selectivity, and accessibility for the research-scale synthesis of this compound.

The Reduction Mechanism: A Hydride Transfer Pathway

The conversion of 1-pyrenecarboxaldehyde to this compound via sodium borohydride proceeds through a well-established two-step nucleophilic addition mechanism.[8][9]

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride (H⁻). The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by the nucleophilic hydride ion. This addition breaks the carbon-oxygen π-bond, transferring the electrons to the oxygen atom and forming a new carbon-hydrogen bond. This step results in a tetracoordinate boron-alkoxide intermediate.

-

Protonation (Workup): The resulting pyrenyl alkoxide is a basic species. In a subsequent workup step, a proton source (typically the alcohol solvent or added water/mild acid) protonates the negatively charged oxygen atom.[8][9] This final step neutralizes the intermediate and yields the target alcohol, this compound.

Caption: Figure 1: Mechanism of NaBH4 Reduction.

Field-Tested Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and successful purification.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| 1-Pyrenecarboxaldehyde | ≥98% | Starting Material |

| Sodium Borohydride (NaBH₄) | ≥98% | Reducing Agent |

| Methanol (MeOH) | Anhydrous | Solvent / Proton Source |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |

| Deionized Water | N/A | Workup |

| Saturated NaCl Solution (Brine) | N/A | Workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase (Chromatography) |

| Ethyl Acetate / Hexanes | HPLC Grade | Mobile Phase (TLC/Chromatography) |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-pyrenecarboxaldehyde (e.g., 1.0 g, 4.34 mmol).

-

Add anhydrous methanol (40 mL) to dissolve the aldehyde. The solution should be a clear, yellow-to-orange color.

-

Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to approximately 0-5 °C. Causality: Initial cooling moderates the exothermic reaction that occurs upon addition of the hydride reagent, preventing potential side reactions.

-

-

Reduction:

-

Slowly add sodium borohydride (e.g., 0.25 g, 6.51 mmol, ~1.5 equivalents) to the stirring solution in small portions over 15 minutes. Self-Validation: Effervescence (hydrogen gas evolution) may be observed. The slow addition maintains temperature control.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2-3 hours.

-

-

In-Process Monitoring (TLC):

-

Prepare a TLC plate (silica gel) and spot the starting material (a small amount of 1-pyrenecarboxaldehyde dissolved in DCM), the co-spot (starting material and reaction mixture), and the reaction mixture.

-

Elute the plate using a solvent system such as 30% ethyl acetate in hexanes.

-

Visualize under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting aldehyde (higher Rf) has been completely consumed and a new, more polar spot (lower Rf) corresponding to the product alcohol is dominant.

-

-

Workup and Extraction:

-

Once the reaction is complete, carefully quench the reaction by slowly adding ~20 mL of deionized water. Safety Note: This will destroy any excess NaBH₄ and may cause further hydrogen evolution.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with deionized water (1 x 30 mL) followed by saturated brine (1 x 30 mL). Causality: The water wash removes inorganic salts and residual methanol, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a pale yellow or off-white solid.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

-

Collect fractions and monitor by TLC to isolate the pure product.

-

Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a white to pale yellow solid. Determine the final mass and calculate the percentage yield.

-

Caption: Figure 2: Experimental Workflow.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Result / Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.5 (m, 9H, Pyrene-H), ~6.1 (q, 1H, -CH(OH)), ~2.1 (d, 1H, -OH), ~1.8 (d, 3H, -CH₃). Note: Chemical shifts are approximate and can vary. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~124-132 (Pyrene-C), ~70 (-CH(OH)), ~25 (-CH₃). |

| IR Spectroscopy (ATR) | Disappearance of the sharp aldehyde C=O stretch (~1680 cm⁻¹). Appearance of a broad O-H stretch (~3200-3600 cm⁻¹). |

| Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺ = 247.11; [M+Na]⁺ = 269.10. |

| Melting Point | Literature values are typically in the range of 125-128 °C. |

| TLC Rf | Lower than 1-pyrenecarboxaldehyde in a 30% EtOAc/Hexanes system. |

Advanced Considerations for the Senior Scientist

Chirality and Enantioselective Synthesis

The reduction of the prochiral aldehyde with NaBH₄ results in the formation of a new stereocenter, producing this compound as a racemic mixture (a 50:50 mixture of R and S enantiomers). For applications requiring enantiopure material, such as in chiral recognition or asymmetric catalysis, further steps are necessary:

-

Enzymatic Kinetic Resolution: This is a common follow-up procedure where an enzyme (e.g., a lipase) selectively acylates one enantiomer, allowing for the separation of the fast-reacting ester from the unreacted, enantiopure alcohol.[10][11]

-

Asymmetric Reduction: Alternatively, the synthesis can be adapted from the start by using a chiral reducing agent (e.g., a borane reagent with a chiral ligand like in the Corey-Bakshi-Shibata reduction) to directly produce one enantiomer in excess.

Troubleshooting and Optimization

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 3 hours, an additional portion of NaBH₄ (0.2-0.5 equivalents) can be added. Ensure the reagent is fresh, as it can degrade with improper storage.

-

Low Yield after Purification: The product has moderate polarity and can adhere to highly activated silica gel. Deactivating the silica gel slightly with 1% triethylamine in the eluent can sometimes improve recovery. Alternatively, purification by recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be an effective, chromatography-free method if the crude purity is high.

Conclusion

The synthesis of this compound from 1-pyrenecarboxaldehyde is most effectively and reliably achieved through reduction with sodium borohydride. This method stands out for its high chemoselectivity, operational simplicity, and mild reaction conditions, making it an ideal choice for laboratory-scale synthesis. The detailed protocol and analytical framework provided herein offer a robust and validated pathway for researchers to produce high-purity material. The resulting fluorescent alcohol serves as a critical precursor for the development of next-generation sensors and probes, underscoring the foundational importance of this synthetic transformation.

References

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Yadav, J. S., & Meshram, H. M. (1987). Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Synthetic Communications, 17(8), 969-974. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. [Link]

-

Royal Society of Chemistry. (2014). Supporting information for Asymmetric transfer hydrogenation of ketones using tethered Ru(ii) catalysts. [Link]

-

Kopchuk, D. S., et al. (2017). Pyrene-derived grignard reagent(s): Preparation and use in key carbonylation/carboxylation reactions. [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

-

Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link]

-

Wang, Y., et al. (2023). Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. Molecules, 28(15), 5857. [Link]

- CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof. (2016).

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). [Link]

-

Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link]

- CA1250599A - Catalytic hydrogenation of aldehydes. (1989).

-

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-

Jiménez-Sanchidrián, C., et al. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 3, 22. [Link]

-

Chad's Prep. (2018, September 14). 8.5 Catalytic Hydrogenation [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). [Link]

-

Catallo, W. J., & Junk, T. (2001). Continuous catalytic hydrogenation of polyaromatic hydrocarbon compounds in hydrogen-supercritical carbon dioxide. Journal of hazardous materials, 82(3), 277–291. [Link]

-

Wang, Z., et al. (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 144(41), 19047–19056. [Link]

-

Harvey, J. E. (2014). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry, 12(2), 234-249. [Link]

-

ResearchGate. (2025, August 6). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde | Request PDF. [Link]

-

Knight, M., et al. (1992). Purification and characterization of cinnamyl alcohol dehydrogenase from tobacco stems. Plant Physiology, 98(1), 12-16. [Link]

-

Mowry, J., & Busch, D. H. (2013). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 90(2), 227-230. [Link]

-

Vasić, K., et al. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(11), 1289. [Link]

-

Zhang, Y., et al. (2026, January 7). Unlocking intrinsically chiral bipyrenyl-based aggregation-induced emission luminogens: circularly polarized luminescence and dynamic chirality amplification. Journal of Materials Chemistry C. [Link]

-

Fisher Scientific. (n.d.). This compound, 98%, C18H14O, CAS. [Link]

-

Wang, C., et al. (2026, January 7). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

Sources

- 1. This compound | C18H14O | CID 119118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. mdpi.com [mdpi.com]

- 6. Continuous catalytic hydrogenation of polyaromatic hydrocarbon compounds in hydrogen-supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of 1-(1-Pyrenyl)ethanol

Foreword: Unveiling the Luminescent Potential of a Versatile Fluorophore

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the photophysical properties of 1-(1-Pyrenyl)ethanol. This molecule, a derivative of the well-studied polycyclic aromatic hydrocarbon pyrene, offers a unique combination of environmental sensitivity and fluorescent responsiveness. Its utility extends from fundamental research in molecular probes to the development of sophisticated sensing platforms.[1] This document is structured to provide not only a repository of its photophysical characteristics but also to impart a deeper understanding of the principles and methodologies essential for harnessing its full potential. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating framework for rigorous scientific inquiry.

Molecular Identity and Synthesis

This compound, with the CAS number 65954-42-9, is a secondary benzylic alcohol.[1] Its structure, featuring a chiral center, consists of a pyrene moiety attached to an ethanol backbone. This unique architecture is the foundation of its distinct spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O | |

| Molecular Weight | 246.3 g/mol | |

| CAS Number | 65954-42-9 | |

| Appearance | White to pale yellow solid |

The primary and most efficient synthesis of this compound involves the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] This method utilizes the nucleophilic addition of a methylmagnesium halide to 1-pyrenecarboxaldehyde.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-pyrenecarboxaldehyde via a Grignard reaction.

Materials:

-

1-pyrenecarboxaldehyde

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-hexane

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-pyrenecarboxaldehyde in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide solution dropwise via a syringe. Expert Insight: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Trustworthiness Check: The use of a mild acidic quench with NH₄Cl is preferred over strong acids to prevent potential acid-catalyzed side reactions of the alcohol product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid from n-hexane to yield pure this compound as white prismatic crystals.[1]

Absorption and Emission Spectroscopy: The Foundation of Photophysical Behavior

The interaction of this compound with light is governed by the electronic structure of the pyrene chromophore. Understanding its absorption and fluorescence emission spectra is fundamental to its application.

UV-Visible Absorption

Table 2: Representative Absorption Maxima of 1-Pyrenemethanol in Dichloromethane

| λ_abs (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 314 | Not Reported |

| 327 | Not Reported |

| 344 | Not Reported |

Note: The molar extinction coefficients for 1-pyrenemethanol are not specified in the available literature. For pristine pyrene in cyclohexane, the molar extinction coefficient at its main absorption peak (around 335 nm) is approximately 54,000 M⁻¹cm⁻¹.[3]

Experimental Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Sample Measurement: Record the absorption spectra of each of the diluted solutions over the desired wavelength range (e.g., 250-450 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at a specific λ_max versus concentration.

-

The molar extinction coefficient (ε) is the slope of the resulting linear fit. Self-Validating System: A linear Beer-Lambert plot confirms that the compound does not aggregate or undergo chemical changes within the tested concentration range.

-

Fluorescence Emission

The fluorescence of this compound is its most defining characteristic. The emission spectrum of pyrene derivatives is highly sensitive to the local environment, a property known as solvatochromism. In dilute solutions, pyrene derivatives typically exhibit a structured monomer emission with characteristic vibronic bands.

Table 3: Representative Fluorescence Emission Maxima of Pyrene in Ethanol

| Emission Peak | Wavelength (nm) |

| Band I | ~375 |

| Band II | ~385 |

| Band III | ~397 |

Note: These are typical values for the vibronic bands of the pyrene monomer in ethanol.[4] The exact positions can vary slightly depending on the specific derivative and solvent.

Experimental Protocol: Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as in the UV-Vis protocol, with absorbance at the excitation wavelength < 0.1 to avoid inner filter effects)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvette (four-sided polished)

-

Fluorometer

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

-

Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum (e.g., 344 nm).

-

Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution over a suitable wavelength range (e.g., 350-600 nm).

-

Data Correction: If necessary, subtract the blank spectrum from the sample spectrum. Correct the spectrum for the instrument's wavelength-dependent response if this function is available.

Quantitative Photophysical Parameters

Beyond the spectral positions, the efficiency and timescale of the fluorescence process are critical parameters.

Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For pyrene in cyclohexane, the quantum yield is reported to be 0.32.[3] The quantum yield of this compound is expected to be in a similar range.

Table 4: Representative Fluorescence Quantum Yield of Pyrene

| Compound | Solvent | Quantum Yield (Φ_f) |

| Pyrene | Cyclohexane | 0.32 |

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound solution

-

Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents for both sample and standard

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Standard and Sample Preparation: Prepare solutions of the standard and the sample with absorbances below 0.1 at the excitation wavelength.

-

Absorption Spectra: Measure the absorption spectra of both the standard and the sample.

-

Fluorescence Spectra: Measure the fluorescence spectra of both the standard and the sample, ensuring the same excitation wavelength and instrument settings are used for both.

-

Data Analysis: Calculate the quantum yield using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Expert Insight: This ratiometric method minimizes systematic errors related to instrument response and excitation intensity fluctuations.

-

Fluorescence Lifetime (τ_f)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For pyrene derivatives, the lifetime is typically in the range of tens to hundreds of nanoseconds in the absence of quenchers. For instance, 1-pyrene butyric acid has a fluorescence lifetime of approximately 185 ns in deoxygenated single living cells, which decreases in the presence of oxygen.[5]

Table 5: Representative Fluorescence Lifetime of a Pyrene Derivative

| Compound | Medium | Lifetime (τ_f) (ns) |

| 1-Pyrene Butyric Acid | Deoxygenated Living Cells | ~185 |

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime of this compound.

Materials:

-

Dilute solution of this compound

-

TCSPC system (pulsed light source, fast detector, timing electronics)

Procedure:

-

Instrument Setup: Configure the TCSPC system with the appropriate excitation wavelength and emission filter.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Sample Measurement: Acquire the fluorescence decay curve of the this compound solution.

-

Data Analysis:

-

Deconvolute the IRF from the sample decay curve.

-

Fit the resulting decay to an exponential function (or a sum of exponentials if the decay is complex). The time constant(s) of the fit represent the fluorescence lifetime(s). Trustworthiness Check: The quality of the fit is assessed by statistical parameters such as chi-squared (χ²) and the randomness of the residuals, ensuring a robust determination of the lifetime.

-

Solvatochromism: A Probe of the Microenvironment

The term solvatochromism refers to the change in the position, shape, and intensity of UV-visible absorption or emission bands of a chromophore with a change in the polarity of the solvent.[6] Pyrene and its derivatives are renowned for their solvatochromic properties, making them excellent probes of the microenvironment.

A key feature of the pyrene monomer fluorescence spectrum is the "Py scale," which utilizes the ratio of the intensities of the first and third vibronic bands (I₁/I₃). This ratio is highly sensitive to the polarity of the solvent. In nonpolar solvents, the I₁ band is more intense, while in polar solvents, the intensity of the I₃ band increases relative to the I₁.

Lippert-Mataga Analysis

For a more quantitative understanding of solvatochromism, the Lippert-Mataga equation can be employed. This equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function, which depends on the dielectric constant and refractive index of the solvent. A plot of the Stokes shift versus the solvent polarity function (a Lippert-Mataga plot) should be linear, and the slope is proportional to the change in the dipole moment of the fluorophore upon excitation.

Applications in Research and Drug Development

The unique photophysical properties of this compound make it a valuable tool in various scientific disciplines. Its primary application lies in its use as a precursor for the synthesis of more complex molecular sensors. For example, it has been instrumental in the development of colorimetric and fluorescent ratiometric sensors for the detection of mercury ions.[1] The pyrene moiety provides the fluorescent signal, which is modulated upon binding of the target analyte.

In drug development, pyrene-based probes can be used to study drug-protein interactions, membrane fluidity, and the microenvironment of drug delivery systems. The sensitivity of the pyrene fluorescence to polarity allows for the characterization of hydrophobic pockets in proteins and the partitioning of drugs into lipid bilayers.

Conclusion and Future Perspectives

This compound stands as a versatile and powerful fluorophore with a rich set of photophysical properties. Its environmental sensitivity, coupled with a strong and well-defined fluorescence emission, makes it an invaluable tool for researchers and scientists. While this guide has provided a comprehensive overview of its characteristics and the methodologies for their investigation, the full potential of this molecule is still being explored. Future research will undoubtedly uncover new applications for this compound and its derivatives in areas ranging from advanced materials to cutting-edge biomedical diagnostics. The principles and protocols outlined herein provide a solid foundation for such future endeavors, ensuring that the exploration of this fascinating molecule continues on a path of rigorous and insightful scientific discovery.

References

-

LookChem. (n.d.). Cas 17088-21-0, 1-vinylpyrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Pyrenemethanol. PubChem Compound Database. Retrieved from [Link]

- Di Paolo, R. E., et al. (2019). Pyrene, a Test Case for Deep-Ultraviolet Molecular Photophysics. The Journal of Physical Chemistry Letters, 10(11), 2895-2901.

- Klán, P., et al. (2000). Preparation and Photophysics of 2-(1-Pyrenyl)acrylic Acid and Its Methyl and 2′,2′,6′,6′-Tetramethyl-4′-Piperidyl Esters. Journal of Photochemistry and Photobiology A: Chemistry, 132(1-2), 47-56.

- Inoue, K., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging.

-

Ahmed, K., Auni, A., Ara, G., & Hasan, M. A. B. (2012). Polarity behavior of a hydrophobic ionic liquid (IL) 1-ethyl-3-methylimidazolium bis(trifluoromethyl)sulphonylimide [EMI][TFSI] and binary mixtures of [EMI][TFSI] with ethanol, acetone and dichloromethane was investigated by solvatochromic method using Reichardt's betaine dye. ResearchGate. Retrieved from [Link]

- Baril, D., et al. (2021).

-

Prahl, S. (n.d.). Pyrene. Oregon Medical Laser Center. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrene, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Birks, J. B. (1975). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389–399.

- Giraud, G., et al. (2004). Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation. Photochemistry and Photobiology, 80(2), 274-280.

- Gorbenko, G., et al. (2007). Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences, 6(9), 995-1002.

- van der Velden, J. H. C., et al. (2022). Fluorescence Lifetime Imaging of pH along the Secretory Pathway. ACS Chemical Biology, 17(2), 324-333.

- Valdés, P. A., et al. (2017). Red-light excitation of protoporphyrin IX fluorescence for subsurface tumor detection. Journal of Neurosurgery, 127(6), 1356-1366.

-

Yildiz, E., et al. (2020). Normalized UV/Vis absorption spectra of 5–9 (left panel) and emission... ResearchGate. Retrieved from [Link]

- Mbuyi, F., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. Molecules, 26(23), 7333.

- Pal, S., & Chakrabarti, A. (2014). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. International Journal of Molecular Sciences, 15(10), 18764-18786.

-

BioPixS. (n.d.). High Resolution Fluorescence Lifetime Test Targets. Retrieved from [Link]

- Sahoo, G. P., et al. (2014). Morphology directing synthesis of 1-pyrene carboxaldehyde microstructures and their photo physical properties. RSC Advances, 4(21), 10903-10911.

- Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641-2684.

- Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-1474.

-

FluoroFinder. (n.d.). Protoporphyrin IX Dye Profile. Retrieved from [Link]

- Nadeau, K. P., et al. (2021). Characterization of Biological Absorption Spectra Spanning the Visible to the Short-Wave Infrared. Journal of Visualized Experiments, (178), e63212.

-

Delta-Phase. (n.d.). SA-9 Spectra Analyzing Sensor. Retrieved from [Link]

- Ryabova, A. V., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules, 28(7), 3224.

Sources

- 1. marculab.bme.ucdavis.edu [marculab.bme.ucdavis.edu]

- 2. 1-PYRENEMETHANOL | 24463-15-8 [chemicalbook.com]

- 3. Pyrene, 1-methyl- [webbook.nist.gov]

- 4. 1-PYRENEMETHANOL(24463-15-8) 1H NMR [m.chemicalbook.com]

- 5. Protoporphyrin IX dimethyl ester [omlc.org]

- 6. Morphology directing synthesis of 1-pyrene carboxaldehyde microstructures and their photo physical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Physical Properties of 1-(1-Pyrenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Pyrenyl)ethanol, a fluorescent aromatic alcohol, is a molecule of significant interest in the fields of chemical sensing and materials science. Its unique photophysical properties, derived from the pyrene moiety, make it a valuable building block for the synthesis of chemosensors and molecular probes.[1][2] This guide provides a comprehensive overview of the essential physical properties and solubility characteristics of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Chemical Identity

At its core, this compound is a secondary benzylic alcohol. The structure features a hydroxyl group (-OH) attached to an ethyl group, which is in turn bonded to the C1 position of a pyrene ring.[1] This arrangement, particularly the extensive conjugated π-system of the pyrene, is the primary determinant of its characteristic spectroscopic and physical properties.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} "Molecular Structure of this compound"

Key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Chemical Formula | C₁₈H₁₄O |

| Molecular Weight | 246.3 g/mol [1] |

| CAS Number | 65954-42-9[1] |

| Synonyms | α-Methyl-1-pyrenemethanol, 1-HYDROXYETHYLPYRENE[1] |

Physical Properties

This compound is a solid at room temperature, typically appearing as white prismatic crystals when purified.[1] The large, hydrophobic pyrene core significantly influences its physical properties, leading to a high melting point and limited solubility in aqueous media.

| Physical Property | Value | Notes |

| Physical State | Solid[1] | Appears as white prismatic crystals upon recrystallization from n-hexane.[1] |

| Melting Point | Not explicitly reported; expected to be high | The related compound, 1-pyrenemethanol, has a melting point of 123-126 °C.[3] |

| Boiling Point | ~329.31 °C | Rough estimate.[1] |

| Density | ~1.1067 g/cm³ | Rough estimate.[1] |

| Refractive Index | ~1.4500 | Estimate.[1] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-based applications such as sensor development and spectroscopic studies. The "like dissolves like" principle is a good starting point for understanding its behavior. The large, nonpolar pyrene component dictates its poor solubility in water. Conversely, the presence of the hydroxyl group allows for hydrogen bonding, affording some solubility in polar organic solvents.

| Solvent | Qualitative Solubility | Rationale |

| Water | Limited / Insoluble | The large, hydrophobic pyrene backbone dominates the molecule's properties, making it immiscible with water. |

| Ethanol | Soluble | The hydroxyl group of ethanol can form hydrogen bonds with the hydroxyl group of this compound, and the ethyl group provides some nonpolar character to interact with the pyrene ring. |

| Methanol | Soluble | Similar to ethanol, methanol can act as a hydrogen bond donor and acceptor. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Chloroform (CHCl₃) | Soluble | As a relatively nonpolar solvent, chloroform effectively solvates the large pyrene moiety. |

| n-Hexane | Sparingly Soluble | While a nonpolar solvent that can interact with the pyrene ring, the polarity of the hydroxyl group may limit solubility. It is, however, used for recrystallization, indicating a significant temperature-dependent solubility.[1] |

Spectroscopic Characteristics

The extended aromatic system of the pyrene core gives this compound its characteristic spectroscopic properties, particularly its strong UV-Visible absorption and fluorescence emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the aromatic protons of the pyrene ring, typically in the range of δ 8.0-8.3 ppm. The methine proton (OCH) of the ethanol group appears as a quartet around δ 5.96 ppm, coupled to the methyl protons which appear as a doublet around δ 1.77 ppm. The hydroxyl proton signal is a singlet at approximately δ 2.15 ppm.[1]

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum displays a multitude of signals in the aromatic region (δ 122-139 ppm) corresponding to the sixteen carbons of the pyrene ring. The methine carbon (OCH) resonates around δ 67.34 ppm, and the methyl carbon (CH₃) is observed at approximately δ 25.08 ppm.[1]

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic absorption and emission spectra are dominated by the pyrene moiety. The absorption spectrum is expected to show a series of sharp vibronic bands characteristic of pyrene, typically in the UV region. The fluorescence emission spectrum is also highly structured and sensitive to the local environment of the molecule.

While specific spectra for this compound are not widely published, the parent pyrene molecule in ethanol exhibits strong absorption peaks.[4] The fluorescence of pyrene derivatives is a key feature for their application as sensors, as changes in the emission spectrum can be correlated to the presence of an analyte.[5] The ethanol substituent is not expected to dramatically shift the main absorption and emission bands but may influence the fine structure and quantum yield.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between 1-pyrenecarboxaldehyde and a methylmagnesium halide.[1]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Synthesis Workflow for this compound"

Step-by-Step Methodology:

-

Dissolve 1-pyrenecarboxaldehyde in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of methylmagnesium bromide in THF to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as n-hexane, to yield pure this compound as white prismatic crystals.[1]

Determination of Solubility

A standardized method for determining the solubility of a solid organic compound in a given solvent involves the preparation of a saturated solution followed by quantification of the dissolved solute.

dot graph "Solubility_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Workflow for Determining Solubility"

Step-by-Step Methodology:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.

-

Dilute the aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at the λmax of this compound.

-

Calculate the concentration of the saturated solution using a pre-established calibration curve, and from this, determine the solubility (e.g., in g/L or mg/mL).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] For specific handling and disposal information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorescent molecule with a well-defined structure and characteristic physical and spectroscopic properties. Its solubility is governed by the interplay between its large, hydrophobic pyrene core and its polar hydroxyl group. This guide provides a foundational understanding of these properties, which is essential for the effective design and execution of experiments involving this compound in areas such as chemical sensing and materials science. Further quantitative studies on its solubility in a wider range of solvents would be a valuable contribution to the field.

References

-

Safety data sheet. (2021-03-10). Retrieved from [Link]

-

This compound | C18H14O | CID 119118 - PubChem. (n.d.). Retrieved from [Link]

-

Fluorescence emission spectra of 1×10 -6 M pyrene in ethanol, acetone... - ResearchGate. (n.d.). Retrieved from [Link]

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC. (n.d.). Retrieved from [Link]

-

Pyrene - OMLC. (n.d.). Retrieved from [Link]

-

Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC. (n.d.). Retrieved from [Link]

-

Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method - IIVS.org. (n.d.). Retrieved from [Link]

-

solubility data series. (n.d.). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

-

UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs. (n.d.). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020-08-09). Retrieved from [Link]

-

Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved from [Link]

-

This compound, 98%, C18H14O, CAS | Fisher Scientific Chemikalien. (n.d.). Retrieved from [Link]

-

The absorption spectrum of pyrene in water (2 μmol/l) at t = 25 °C. - ResearchGate. (n.d.). Retrieved from [Link]

-

Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer - Shimadzu. (n.d.). Retrieved from [Link]

-

Showing Compound 1-Phenylethanol (FDB010561) - FooDB. (2010-04-08). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(1-Pyrenyl)ethanol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in modern chemistry. Its unparalleled ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool for researchers, particularly in the fields of synthetic chemistry and drug development. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(1-pyrenyl)ethanol, a chiral secondary alcohol featuring the extended aromatic system of pyrene. We will dissect the spectral data, provide unambiguous peak assignments, and detail the underlying principles and experimental protocols that ensure data integrity and trustworthiness. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of pyrene-based compounds.

Introduction: The Role of NMR in Structural Verification

The unambiguous determination of a molecule's structure is a foundational requirement in all chemical sciences. Among the suite of analytical techniques available, NMR spectroscopy provides the most definitive and detailed structural information in solution. For a molecule such as this compound (C₁₈H₁₄O), NMR allows us to:

-

Confirm the presence of distinct functional groups: The aromatic pyrene core, the secondary alcohol moiety (-CH(OH)-), and the terminal methyl group (-CH₃) all give rise to characteristic signals.

-

Establish atom connectivity: Through-bond scalar couplings (J-couplings) in the ¹H NMR spectrum reveal which protons are adjacent to one another, confirming the ethanolic side chain's structure.

-

Verify the number of unique atoms: The number of signals in both the ¹H and ¹³C NMR spectra corresponds to the number of magnetically inequivalent nuclei, confirming the molecule's overall symmetry and composition.

This guide provides an expert-level interpretation of these spectral features, grounded in established spectroscopic principles and field-proven methodologies.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectral data, a standardized atom numbering system for this compound is essential. The structure is presented below.

Figure 1. Chemical structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values. The data presented here were recorded in deuterated chloroform (CDCl₃) at 400 MHz.

Summary of ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrene-H (Ar-H) | 8.32 | d | 9.3 | 1H |

| Pyrene-H (Ar-H) | 8.22 | d | 8.0 | 1H |

| Pyrene-H (Ar-H) | 8.18 | d | 7.2 | 3H |

| Pyrene-H (Ar-H) | 8.09 | d | 9.3 | 1H |

| Pyrene-H (Ar-H) | 8.04 | s | - | 2H |

| Pyrene-H (Ar-H) | 8.00 | t | 7.6 | 1H |

| Methine (H-11) | 5.96 | q | 6.4 | 1H |

| Hydroxyl (OH) | 2.15 | s (broad) | - | 1H |

| Methyl (H-12) | 1.77 | d | 6.4 | 3H |

Table 1: ¹H NMR (400 MHz, CDCl₃) data for this compound.

Detailed Spectral Interpretation

Aromatic Region (δ 8.00 - 8.32 ppm): The nine protons on the pyrene ring system resonate in the downfield region of the spectrum, a characteristic feature of aromatic protons. The large, conjugated π-system of pyrene creates a strong ring current effect, which deshields the peripheral protons and shifts their signals to higher frequencies. The observed signals are complex due to multiple, small coupling constants between adjacent and non-adjacent protons. The data in Table 1 represents a simplified assignment of this complex region. A definitive assignment of each individual aromatic proton would necessitate advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

Aliphatic Side-Chain Region (δ 1.77 - 5.96 ppm): This region contains the signals for the ethanolic side chain and provides a textbook example of spin-spin coupling, which serves as a self-validating system for the structure.

-

Methine Proton (H-11, δ 5.96): This proton is attached to the chiral carbon (C-11), which is bonded to both the electron-withdrawing pyrene ring and the oxygen atom. This environment strongly deshields the proton, shifting its signal significantly downfield. It appears as a quartet (q) because it is coupled to the three equivalent protons of the adjacent methyl group (n+1 rule, 3+1=4). The coupling constant is J = 6.4 Hz.

-

Methyl Protons (H-12, δ 1.77): These three protons are equivalent and resonate furthest upfield. Their signal appears as a doublet (d) because they are coupled to the single adjacent methine proton (n+1 rule, 1+1=2). The coupling constant is J = 6.4 Hz.

Causality and Trustworthiness: The fact that the coupling constant for the H-11 quartet and the H-12 doublet is identical (J = 6.4 Hz) provides incontrovertible evidence that these two groups of protons are adjacent to each other, confirming the -CH-CH₃ connectivity.

Hydroxyl Proton (OH, δ 2.15): The signal for the hydroxyl proton is typically a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, sample concentration, and temperature, all of which affect hydrogen bonding. In this spectrum, it appears at 2.15 ppm. This proton does not typically show coupling to adjacent protons due to rapid chemical exchange with trace amounts of water or other hydroxyl groups in the solvent.

Figure 2. Key ¹H-¹H spin-spin coupling in the ethanol side chain.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each magnetically unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton.

Summary of ¹³C NMR Spectral Data

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Carbon Type |

| Pyrene Carbons | 124 - 132 | Aromatic (CH & C) |

| C-1 (ipso-carbon) | ~140 | Aromatic (C) |

| C-11 (Carbinol) | 65 - 75 | Aliphatic (CH) |

| C-12 (Methyl) | ~25 | Aliphatic (CH₃) |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Detailed Spectral Interpretation

-

Aromatic Carbons (δ 124 - 140 ppm): The 16 carbons of the pyrene ring are expected to resonate in this range.[3][4] The exact shifts are influenced by the electronic effect of the hydroxyethyl substituent. The ipso-carbon (C-1), directly attached to the side chain, is expected to be shifted further downfield (~140 ppm) compared to the unsubstituted pyrene carbons. Quaternary carbons (those without attached protons) in the pyrene core will typically show signals of lower intensity.

-

Carbinol Carbon (C-11, δ 65 - 75 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom, causing its signal to appear in this characteristic range for secondary alcohols.[5]

-

Methyl Carbon (C-12, δ ~25 ppm): This aliphatic carbon resonates in the upfield region of the spectrum, consistent with a standard methyl group attached to an sp³-hybridized carbon.

Further confirmation of these assignments could be achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocols for NMR Data Acquisition

Adherence to standardized protocols is paramount for acquiring high-quality, reproducible NMR data. The following sections describe a field-proven methodology.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals.

-

Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃, 99.8 atom % D) is an excellent choice for this compound. The deuterium provides a lock signal for the spectrometer to maintain magnetic field stability.[6]

-

Concentration: For ¹H NMR, dissolve approximately 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[7] For the less sensitive ¹³C NMR, a higher concentration (10-20 mg) is preferable.

-

Homogenization: Ensure the sample is completely dissolved. Vortexing or gentle warming can aid dissolution.

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[8]

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

Figure 3. Standard workflow for NMR sample preparation and data acquisition.

Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.[9][10][11]

For ¹H NMR Spectroscopy:

-

Pulse Program: Standard one-pulse (e.g., 'zg30' on Bruker systems)

-

Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation)

-

Spectral Width: ~16 ppm (centered around 5-6 ppm)

-

Acquisition Time (AQ): 3-4 seconds (for good resolution)

-

Relaxation Delay (D1): 1-2 seconds

-

Number of Scans (NS): 8-16 (signal averaging to improve signal-to-noise)

-

Temperature: 298 K (25 °C)

For ¹³C NMR Spectroscopy:

-

Pulse Program: Standard one-pulse with proton decoupling (e.g., 'zgpg30')

-

Pulse Angle: 30 degrees

-

Spectral Width: ~240 ppm (centered around 100-120 ppm)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 128 or higher (due to the low natural abundance of ¹³C)

-

Temperature: 298 K (25 °C)

Conclusion

This guide has provided a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound. The ¹H NMR spectrum is characterized by a complex aromatic region and a distinct, coupled spin system for the ethanolic side chain, which serves as an internal validation of the structure. The ¹³C NMR spectrum confirms the presence of 18 unique or overlapping carbon environments, consistent with the molecular formula. By adhering to the rigorous experimental protocols outlined, researchers can reliably acquire and interpret high-quality NMR data, ensuring the structural integrity of their synthesized compounds. This foundational analysis is a critical step in the development pipeline for new chemical entities, from basic research to advanced drug discovery.

References

-

Pogostin, B. H. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility, Washington University in St. Louis. [Link][10]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][7]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link][12]

-

Stothers NMR Facility. (2013). NMR Sample Preparation. Western University. [Link][6]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link][1]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link][2]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link][4]

-

Pogostin, B. H. (2020). Optimized Default 13C Parameters. Chemistry Department NMR Facility, Washington University in St. Louis. [Link][11]

-

Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link][9]

-

The LibreTexts libraries. (2022). Carbon-13 NMR Spectroscopy. [Link][5]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Pyrene(129-00-0) 13C NMR [m.chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. m.youtube.com [m.youtube.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. organomation.com [organomation.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. depts.washington.edu [depts.washington.edu]

Harnessing Solvatochromism: A Guide to the Fluorescence Emission Spectrum of 1-(1-Pyrenyl)ethanol in Diverse Solvent Environments

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unique photophysical properties of pyrene and its derivatives have established them as indispensable tools in biochemical and pharmaceutical research. Their pronounced sensitivity to the local microenvironment, a phenomenon known as solvatochromism, allows for the detailed characterization of molecular interactions and polarity mapping. This guide provides an in-depth exploration of the fluorescence emission characteristics of 1-(1-Pyrenyl)ethanol, a hydroxylated pyrene derivative. We will delve into the theoretical underpinnings of its solvent-dependent spectral shifts, provide validated experimental protocols for accurate data acquisition, and present a framework for robust data analysis, including the application of the Lippert-Mataga equation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful fluorescent probe in their work.

Theoretical Foundation: The "Why" of Solvatochromism

Fluorescence spectroscopy is a powerful technique that provides insights into molecular structure and dynamics. When a molecule, or fluorophore, absorbs a photon of light, it transitions from its electronic ground state (S₀) to an excited state (S₁). It then relaxes back to the ground state, emitting a photon of lower energy (longer wavelength) in a process called fluorescence. The energy difference between the excitation and emission maxima is known as the Stokes shift.

The pyrene moiety is particularly notable for the highly structured nature of its emission spectrum in nonpolar solvents, which arises from vibronic coupling. However, the introduction of a substituent, such as the hydroxyethyl group in this compound, introduces a dipole moment. This dipole moment can change significantly upon electronic excitation to the S₁ state.

The core principle behind the solvatochromism of this compound is the differential stabilization of its ground and excited states by the surrounding solvent molecules.

-

In Nonpolar Solvents (e.g., Hexane): There are minimal dipole-dipole interactions between the fluorophore and the solvent. The excited state is not significantly stabilized relative to the ground state. This results in a higher-energy emission (a shorter wavelength) and preserves the characteristic vibronic fine structure of the pyrene core.

-

In Polar Solvents (e.g., Ethanol, Acetonitrile): The solvent molecules, possessing their own dipoles, reorient themselves around the excited-state dipole of the fluorophore. This solvent relaxation process stabilizes the excited state, lowering its energy level. Consequently, the energy gap for fluorescence emission is reduced, leading to a lower-energy (longer wavelength) emission, a phenomenon known as a bathochromic or red shift.[1][2] This stabilization often results in a loss of the fine vibronic structure, yielding a broad, structureless emission band.

This solvent-dependent spectral shift is a direct reporter on the polarity of the fluorophore's immediate environment.

Experimental Design & Protocol

A robust experimental design is critical for obtaining high-quality, reproducible data. The following sections detail the necessary equipment, sample preparation, and a step-by-step protocol for acquiring fluorescence emission spectra.

Essential Equipment and Reagents

-

Spectrofluorometer: A calibrated instrument capable of scanning emission wavelengths.[3][4]

-

Quartz Cuvettes: 1 cm pathlength cuvettes are standard. Ensure they are scrupulously clean and free of fluorescent contaminants.

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents are mandatory to avoid background fluorescence. A representative set should be chosen to span a wide range of polarities (e.g., Hexane, Dichloromethane, Acetone, Ethanol).

-

Volumetric Glassware: Calibrated Class A flasks and micropipettes for accurate solution preparation.

Experimental Workflow

The overall process follows a logical sequence from preparation to final analysis, ensuring data integrity at each stage.

Step-by-Step Protocol: Data Acquisition

This protocol is designed to be a self-validating system, minimizing common sources of error such as the inner filter effect and background contamination.

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM). The use of a stock solution minimizes weighing errors for subsequent dilutions.

-

Prepare Working Solutions: Dilute the stock solution in each of the chosen solvents to a final concentration of approximately 1 µM (1 x 10⁻⁶ M).[5]

-

Causality: This low concentration is crucial to prevent the formation of pyrene excimers (excited-state dimers), which exhibit a distinct, broad, and red-shifted emission band around 470 nm and would confound the analysis of monomer solvatochromism.[6]

-

Validation: At this concentration, the absorbance at the excitation wavelength should be less than 0.1 to avoid the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules.

-

-

Configure the Spectrofluorometer: [7][8]

-

Set the Excitation Wavelength (λ_ex): Choose a wavelength where this compound absorbs strongly, typically around 340 nm. To determine the optimal λ_ex, an excitation spectrum should first be run while monitoring the emission at a peak wavelength (e.g., 385 nm).[9]

-

Set the Emission Scan Range: A range of 350 nm to 600 nm is generally sufficient to capture the entire monomer emission profile.

-

Set Slit Widths: Use narrow slit widths (e.g., 2-5 nm) for both excitation and emission monochromators to ensure high spectral resolution.

-

Detector Voltage: Adjust the photomultiplier tube (PMT) voltage to achieve a strong signal without saturating the detector.

-

-

Acquire Spectra:

-

Blank Scan: First, run a scan of a cuvette containing only the pure solvent. This spectrum will be subtracted from the sample spectrum to remove background signals, including Raman scattering from the solvent.

-

Sample Scan: Rinse the cuvette with the sample solution, then fill it and acquire the emission spectrum.

-

Replicates: It is good practice to prepare and measure at least two independent samples for each solvent to ensure reproducibility.

-

Data Analysis and Interpretation

Spectral Characteristics and Data Tabulation

After background subtraction, the key data point from each spectrum is the wavelength of maximum fluorescence intensity (λ_em,max). For pyrene derivatives in non-polar solvents, the spectrum will show distinct vibronic bands. The ratio of the intensity of the first band (I₁) to the third band (I₃), known as the Py scale, is a sensitive measure of solvent polarity.[10] In more polar solvents, these bands coalesce into a single broad peak, and the λ_em,max of this peak is the primary parameter of interest.

The collected data should be summarized in a table for clear comparison.

Table 1: Fluorescence Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) at 20°C | Emission Maximum (λ_em,max) (nm) | Stokes Shift (cm⁻¹) | Orientation Polarizability (Δf) |

| n-Hexane | 1.89 | ~375, 395 (Vibronic Peaks) | Varies | 0.001 |

| Toluene | 2.38 | ~377, 397 (Vibronic Peaks) | Varies | 0.014 |

| Dichloromethane | 9.08 | ~405 | Varies | 0.217 |

| Acetone | 21.0 | ~420 | Varies | 0.284 |

| Ethanol | 24.6 | ~435 | Varies | 0.292 |

| Acetonitrile | 37.5 | ~430 | Varies | 0.305 |

| Methanol | 32.7 | ~440 | Varies | 0.309 |

Note: The exact emission maxima can vary slightly depending on the specific instrument and experimental conditions. The Stokes Shift and Orientation Polarizability values are calculated based on the absorption maximum and solvent properties.

Advanced Analysis: The Lippert-Mataga Plot

To quantify the relationship between the spectral shift and solvent polarity, the Lippert-Mataga equation is employed.[11][12] This model relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the change in the fluorophore's dipole moment upon excitation and the polarity of the solvent.

The equation is:

ν̄ₐ - ν̄ₑ = (2/hc) * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] * (μₑ - μ₉)² / a³ + constant

Where:

-

ν̄ₐ and ν̄ₑ are the wavenumbers of absorption and emission maxima.

-

The term in brackets is the orientation polarizability (Δf) of the solvent.[13]

-

ε is the solvent dielectric constant and n is its refractive index.

-

μₑ and μ₉ are the dipole moments of the excited and ground states, respectively.

-

h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius of the solute.

By plotting the Stokes shift (ν̄ₐ - ν̄ₑ) against the calculated orientation polarizability (Δf) for a series of solvents, a Lippert-Mataga plot is generated.[14][15] A linear relationship confirms that the observed solvatochromism is primarily due to the dipole-dipole interactions described by the model. The slope of this line is directly proportional to the square of the change in dipole moment (μₑ - μ₉)², providing a quantitative measure of the probe's sensitivity to its environment.

Conclusion and Applications

Understanding the fluorescence emission of this compound in different solvents provides a powerful framework for its application in complex systems. The pronounced red shift observed with increasing solvent polarity makes it an excellent probe for:

-

Mapping Polarity: Characterizing the polarity of protein binding sites, lipid membrane domains, or polymer microenvironments.[16]

-

Sensing Molecular Interactions: Detecting conformational changes or binding events that alter the local environment of the probe.

-

Drug Development: Assessing the hydrophobicity of drug delivery vehicles or the environment within a target binding pocket.

By following the rigorous experimental and analytical protocols outlined in this guide, researchers can confidently employ this compound to gain valuable insights into the polarity and dynamics of their systems of interest.

References

-

Experimental setup for measuring fluorescence spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

A typical layout of the experiment setup for fluorescence measurements... (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorescence Excitation and Emission Fundamentals. (n.d.). Evident Scientific. Retrieved from [Link]

-

Solvatochromic Pyrene Analogues of Prodan Exhibiting Extremely High Fluorescence Quantum Yields in Apolar and Polar Solvents. (2025). ResearchGate. Retrieved from [Link]

-

Plot of the solvatochromic shift of the fluorescence maxima of Py-BN;... (n.d.). ResearchGate. Retrieved from [Link]

-

Lab 4: Molecular Fluorescence. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

ExperimentFluorescenceSpectroscopy. (2025). Retrieved from [Link]

-

Fluorescence emission spectra of 1×10 -6 M pyrene in ethanol, acetone and DCM. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorescence emission spectra of 1×10 -6 M pyrene in ethanol, acetone... (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water. (n.d.). RSC Publishing. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pyrene fluorescence emission is sensitive to solvent polarity.... (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. (n.d.). RSC Publishing. Retrieved from [Link]

-

Emission spectra of P in ethanol (orange) and in mixed solvent... (n.d.). ResearchGate. Retrieved from [Link]

-

Lippert Mataga plot for DMAPEPy in different solvents showing the... (n.d.). ResearchGate. Retrieved from [Link]

-

A Chemical and Photophysical Analysis of a Push-Pull Compound. (2014). Digital WPI. Retrieved from [Link]

-

Klymchenko, A. S. (2020). Polarity Mapping of Cells and Embryos by Improved Fluorescent Solvatochromic Pyrene Probe. PubMed. Retrieved from [Link]

-

Lippert-Mataga equation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pyrene. (n.d.). OMLC. Retrieved from [Link]

-

Lippert-Mataga plot where all the solvents (including alcohols) have been considered in the linear fit. (n.d.). ResearchGate. Retrieved from [Link]

-

Parker, C. A., & Hatchard, C. G. (1963). Delayed Fluorescence of Pyrene in Ethanol. ResearchGate. Retrieved from [Link]

-

Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. (2023). PMC - NIH. Retrieved from [Link]

-

Preparation of the Water-Soluble Pyrene-Containing Fluorescent Polymer by One-Pot Method. (n.d.). MDPI. Retrieved from [Link]

-